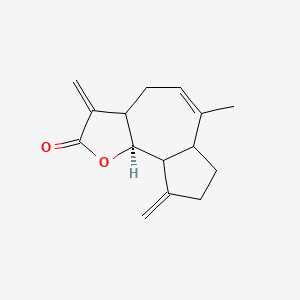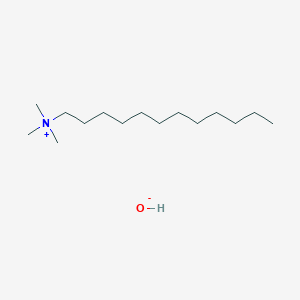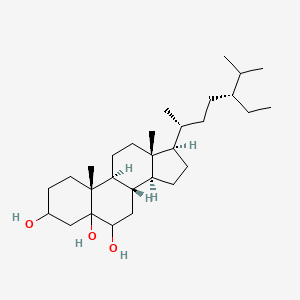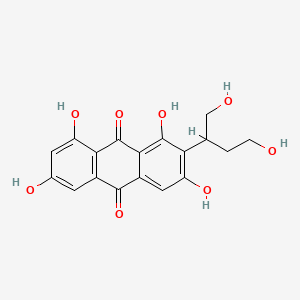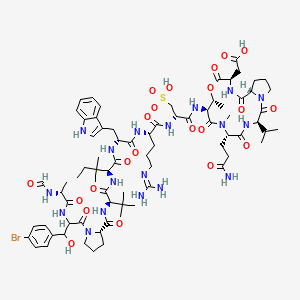
Sodium isobutyrate
Descripción general
Descripción
Synthesis Analysis
Sodium isobutyrate can be synthesized through various chemical processes. One method involves the Schotten-Baumann condensation, using 2-aminoisobutyric acid, NaOH, and lauroyl chloride to produce sodium 2-laurylamido isobutyrate, showcasing the versatility of this compound derivatives in surfactant applications (Li et al., 2022). Another method includes the catalytic activity of sodium bisulfate in the synthesis of isobutyl esters, indicating the potential for efficient esterification processes involving this compound or its derivatives (Yu-qi, 2010).
Molecular Structure Analysis
Although specific molecular structure analysis of this compound in the provided research is limited, the synthesis and characterization methods (e.g., FTIR, MS, NMR) applied in its derivatives synthesis provide insights into its molecular structure and functionality. These methodologies affirm the compound's capacity to form complex structures and act as a functional precursor in various chemical reactions.
Chemical Reactions and Properties
This compound participates in numerous chemical reactions, demonstrating a wide range of chemical properties. It is involved in the transformation into butyrate for the synthesis of even, straight-chain fatty acids, and its derivatives show significant surfactant properties, such as varying surface tensions and critical micelle concentrations (Řezanka et al., 1991). These properties are crucial for applications in chemical engineering and materials science.
Physical Properties Analysis
The research highlights the influence of temperature on the surface tension of this compound derivatives, indicating the compound's responsiveness to environmental conditions and its implications for industrial and scientific applications (Li et al., 2022).
Chemical Properties Analysis
This compound and its derivatives exhibit a range of chemical properties, including the ability to act as surfactants with specific critical micelle concentrations and surface tensions. These characteristics are essential for understanding the compound's behavior in solution and its potential applications in surfactant and detergent formulations (Li et al., 2022).
Aplicaciones Científicas De Investigación
1. Metabolic Pathways and Biosynthesis
Sodium isobutyrate plays a role in various metabolic processes and biosynthesis pathways. For instance, in the study of Streptomyces fradiae, it was found that this compound can be transformed into butyrate, which is then used for the synthesis of even, straight-chain fatty acids. A significant portion of the isobutyrate incorporated into the cell was used in this biosynthesis process (Řezanka, Reichelová, & Kopecký, 1991).
2. Effect on Cellular Processes
This compound has been observed to influence specific cellular processes. For example, in research involving rabbit mammary explants, sodium butyrate (not isobutyrate) was found to inhibit prolactin action on the induction of casein synthesis and mRNA accumulation, indicating an action at the membrane level (Martel, Houdebine, & Teyssot, 1983).
3. Influence on Short-Chain Fatty Acids
A study on dietary sodium reduction in humans showed that it led to increased levels of various short-chain fatty acids (SCFAs), including isobutyrate. This increase was associated with reduced blood pressure and improved arterial compliance, indicating a potential role of this compound in cardiovascular health (Chen et al., 2020).
4. Role in Chemical Synthesis
This compound is also used in chemical synthesis, as demonstrated in a study where it served as a precursor in the synthesis of isobutyl isobutyrate. The research optimized conditions for this synthesis, achieving a yield of about 90% (Xiong Shuang-xi, 2008).
5. Applications in Neurological Research
Research involving PC12 cells, a model for neuronal differentiation, found that sodium butyrate, a compound related to this compound, enhanced neurite outgrowth when combined with nerve growth factor or cholera toxin. This suggests a potential application of this compound analogs in neurological studies (Suzuki-Mizushima, Gohda, Okamura, Kanasaki, & Yamamoto, 2002).
6. Effect on Rumen Fermentation and Nutrient Utilization
In the context of animal nutrition, this compound has been shown to improve rumen fermentation and nutrient utilization in cattle. Dietary supplementation of sodium salt of isobutyrate enhanced the digestibility of various nutrients and improved total nitrogen retention (Mishra & Thakur, 2002).
Direcciones Futuras
The current outlook for the Sodium isobutyrate market is positive and it is expected to witness significant growth in the coming years . The increasing demand for this compound in the food and beverage industry, particularly for the production of processed and convenience foods, is one of the key factors driving the market growth . Furthermore, the expanding cosmetic and personal care industry is anticipated to create lucrative opportunities for the this compound market .
Mecanismo De Acción
Target of Action
Sodium isobutyrate, also known as isobutyric acid, primarily targets histone deacetylases (HDACs) . These enzymes are involved in the removal of acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. Its specific targets include HDAC1, HDAC2, and HDAC3 .
Mode of Action
This compound acts as a histone deacetylase inhibitor . By inhibiting the action of HDACs, it prevents the removal of acetyl groups from histones. This results in a more relaxed DNA configuration, thereby influencing gene expression . It plays a predominant role in the epigenetic regulation of gene expression and cell function .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It has a potent regulatory effect on gene expression, which is related to its role as a histone deacetylase inhibitor . It also impacts the expression of genes related to inflammatory response and reinforcement of the epithelial defense barrier . Furthermore, it influences the expression of genes related to epigenetic modifications .
Pharmacokinetics
It is known that butyrate, a bacterial metabolite synthesized in the gut, can enter the portal vein and interact with various organs . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound and their impact on its bioavailability need further investigation.
Result of Action
The action of this compound leads to a twofold increase in the acetylation level of histone H4 at lysine 8 . This modification of histone acetylation levels can influence the expression of various genes, thereby impacting cellular functions . It showed no effect on the acetylation of histone h3 at lys9 .
Propiedades
IUPAC Name |
sodium;2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2.Na/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEGKFXBDXYJIU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79-31-2 (Parent) | |
| Record name | Propanoic acid, 2-methyl-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1061368 | |
| Record name | Sodium isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
996-30-5 | |
| Record name | Propanoic acid, 2-methyl-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-methyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of Sodium Isobutyrate?
A1: this compound, also known as sodium 2-methylpropanoate, is the sodium salt of isobutyric acid. Its molecular formula is C4H7NaO2 and its molecular weight is 110.09 g/mol. While spectroscopic data isn't explicitly provided in the provided abstracts, techniques like NMR and IR spectroscopy can be used to elucidate its structural features.
Q2: How does this compound impact the growth of certain microorganisms?
A: Research has shown that this compound is essential for the growth of certain anaerobic bacteria, such as Treponema microdentium, found in the oral cavity []. These bacteria require isobutyrate as a growth factor, alongside polyamines and a specific oxidation-reduction potential. This dependency arises from their inability to synthesize isobutyrate independently.
Q3: How is this compound involved in the biosynthesis of tylosin and fatty acids?
A: Studies using labelled this compound [(CD3)2-CHCOONa] in Streptomyces fradiae cultures revealed its role as a precursor to n-butyrate in the biosynthesis of tylosin and fatty acids []. The incorporated isobutyrate was found to be transformed into butyrate, ultimately contributing to the synthesis of even, straight-chain fatty acids.
Q4: What are the physical properties of this compound and other alkali-metal carboxylates at high temperatures?
A: Molten alkali-metal carboxylates, including this compound, exhibit interesting thermodynamic and transport properties []. this compound, specifically, transitions into a liquid crystal around 250 °C and becomes fully isotropic at 324 °C []. These transitions are accompanied by sharp changes in viscosity and ionic conductivity, making these materials intriguing for further study.
Q5: What are the potential applications of this compound in animal feed?
A: Research suggests that supplementing animal feed with this compound can positively influence animal growth and nutrient utilization. For instance, supplementing sheep feed with this compound led to increased body weight gain, improved feed conversion ratios, and higher dry matter intake []. Similarly, in cattle fed with urea-treated wheat straw, this compound supplementation enhanced crude protein digestibility, indicating improved nitrogen utilization [].
Q6: How is this compound analyzed in biological samples?
A: A rapid micro-method for measuring plasma volatile fatty acids, including this compound, has been developed []. This method involves ethanolic extraction of volatile fatty acids from plasma, followed by gas-liquid chromatography (GLC) analysis for quantification.
Q7: What are the phase behaviors observed in binary mixtures containing this compound?
A: The phase diagram of a binary mixture containing this compound and Sodium Butyrate has been investigated []. This system exhibits one eutectic and one metatectic phase equilibrium. Understanding such phase behavior is crucial for predicting the properties and potential applications of these mixtures.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



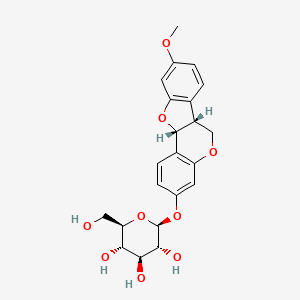
![(2R,3S,5R)-2-[6-[[(1S,2S)-2-hydroxycyclopentyl]amino]-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1264592.png)
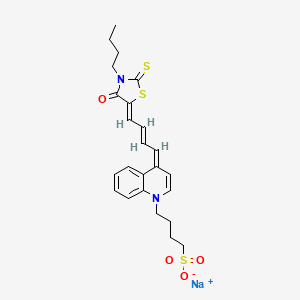

![(6S,7R,8aR)-N-[6-(dimethylamino)hexyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1264597.png)
![4-[[[(2S,3R,5aS,10aS)-3-(4-hydroxyphenyl)-5,10-dioxo-1,2,3,5a,6,7,8,10a-octahydrodipyrrolo[1,2-c:1',3'-f]pyrazin-2-yl]-oxomethyl]amino]butyl-trimethylammonium](/img/structure/B1264599.png)
![(4R)-2-[4-(3-hydroxypropoxy)phenyl]-N-(3-methoxypropyl)-4-(phenylmethyl)-5H-oxazole-4-carboxamide](/img/structure/B1264600.png)
